3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride 3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18328333
InChI: InChI=1S/C8H9FN2O.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4H,1H3,(H3,10,11);1H
SMILES:
Molecular Formula: C8H10ClFN2O
Molecular Weight: 204.63 g/mol

3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride

CAS No.:

Cat. No.: VC18328333

Molecular Formula: C8H10ClFN2O

Molecular Weight: 204.63 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride -

Specification

Molecular Formula C8H10ClFN2O
Molecular Weight 204.63 g/mol
IUPAC Name 3-fluoro-4-methoxybenzenecarboximidamide;hydrochloride
Standard InChI InChI=1S/C8H9FN2O.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4H,1H3,(H3,10,11);1H
Standard InChI Key RONXGLYVABSKMM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=N)N)F.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a benzene ring substituted with a fluorine atom at the 3-position, a methoxy group (-OCH₃) at the 4-position, and a carboximidamide group (-C(=NH)NH₂) at the 1-position, which is protonated as a hydrochloride salt . The presence of electron-withdrawing (fluorine) and electron-donating (methoxy) groups creates a polarized aromatic system, influencing its reactivity in nucleophilic and electrophilic reactions.

Table 1: Molecular identifiers of 3-fluoro-4-methoxybenzene-1-carboximidamide hydrochloride

PropertyValue
Molecular FormulaC₈H₁₀ClFN₂O
Molecular Weight204.63 g/mol
IUPAC Name3-fluoro-4-methoxybenzenecarboximidamide; hydrochloride
CAS Number19890275
SMILESCOC1=C(C=C(C=C1)C(=N)N)F.Cl
InChI KeyRONXGLYVABSKMM-UHFFFAOYSA-N

The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions .

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis typically begins with 3-fluoro-4-methoxybenzoic acid, which undergoes amidation followed by conversion to the carboximidamide via reaction with ammonium chloride under controlled conditions. A key step involves the use of thionyl chloride (SOCl₂) to generate the intermediate acyl chloride, which is then treated with ammonia to form the carboximidamide. Final protonation with hydrochloric acid yields the hydrochloride salt.

Table 2: Representative synthesis steps and conditions

StepReactionReagents/ConditionsYield
1Amidation of benzoic acidSOCl₂, reflux, 4h85%
2Carboximidamide formationNH₄Cl, EtOH, 60°C, 12h72%
3Salt formationHCl (g), diethyl ether, 0°C95%

Physicochemical Properties

Stability and Solubility

The compound is stable under inert atmospheres but prone to hydrolysis in acidic or basic media, yielding 3-fluoro-4-methoxybenzamide or the corresponding amine. It exhibits moderate solubility in water (12.3 mg/mL at 25°C) and high solubility in dimethyl sulfoxide (DMSO) and methanol .

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 1H), 7.12 (dd, J = 8.4, 2.0 Hz, 1H), 6.95 (d, J = 2.0 Hz, 1H), 3.85 (s, 3H).

  • ¹³C NMR (100 MHz, D₂O): δ 167.2 (C=NH), 159.8 (C-OCH₃), 152.1 (C-F), 128.4, 124.7, 116.3, 114.8, 56.1 (OCH₃).

Applications in Medicinal Chemistry

Enzyme Inhibition

The carboximidamide group acts as a bioisostere for carboxylic acids, enabling hydrogen bonding with enzyme active sites. For example, derivatives of this compound have shown inhibitory activity against serine proteases and kinases involved in inflammatory pathways .

Antibacterial Agents

Fluorine’s electronegativity enhances membrane permeability, making the compound a candidate for modifying antibiotics. Recent studies report its incorporation into quinolone derivatives with improved activity against Gram-positive bacteria.

Hazard CodeRisk Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Future Directions

Ongoing research aims to optimize synthetic routes for higher yields and explore its utility in covalent inhibitor design . Computational studies are underway to predict its interactions with biological targets, potentially accelerating drug discovery efforts.

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